dx-9065a

描述

准备方法

合成路线和反应条件: DX-9065A 的合成涉及多个关键步骤:

缩合: 第一步涉及 (3R)-3-吡咯烷醇和苯乙醛酸的缩合反应,形成 (3S)-α-酮酯.

维蒂希反应: (3S)-α-酮酯与鏻盐在 1,8-二氮杂双环 [5.4.0]十一碳-7-烯的催化作用下进行维蒂希反应,然后进行催化加氢,得到丙酸乙酯衍生物.

结晶: 然后在乙醇中对非对映异构体的混合物进行结晶,以获得纯的 (2S,3’S)-异构体.

皮纳反应: 纯异构体进行皮纳反应,形成脒衍生物.

工业生产方法: this compound 的工业生产遵循类似的合成路线,但规模更大,并针对产率和纯度进行了优化。 该过程涉及严格控制反应条件和纯化步骤,以确保最终产品符合药用标准 .

化学反应分析

反应类型: DX-9065A 主要进行:

取代反应: 涉及官能团的置换。

水解反应: 在水存在的情况下分解化合物。

常见试剂和条件:

主要产物:

科学研究应用

Introduction to DX-9065a

This compound is a synthetic compound that acts as a selective inhibitor of factor Xa, a key enzyme in the coagulation cascade. Its development has been focused on applications in anticoagulation therapy, particularly for preventing thrombotic events. This article explores the scientific research applications of this compound, detailing its pharmacological properties, efficacy in various models, and potential clinical implications.

Pharmacological Properties

This compound has demonstrated potent anticoagulant effects through its selective inhibition of factor Xa. Key pharmacological properties include:

- Oral Activity : this compound is noted for being orally active, making it a candidate for outpatient management of thrombotic diseases .

- Competitive Inhibition : It acts as a competitive inhibitor of factor Xa with a Ki value of approximately 41 nM, indicating its strong binding affinity .

- Dosing and Efficacy : Studies have shown that this compound can prolong activated partial thromboplastin time (APTT) and prothrombin time (PT) in a dose-dependent manner, correlating with its anti-Xa activity in plasma .

Table 1: Key Pharmacological Data of this compound

| Parameter | Value |

|---|---|

| Ki value (Factor Xa) | 41 nM |

| ED50 (i.v. in rabbits) | 0.03 mg/kg |

| ED50 (p.o. in mice) | 56 mg/kg |

| APTT Prolongation | Dose-dependent |

| PT Prolongation | Dose-dependent |

Antithrombotic Efficacy

Numerous studies have evaluated the antithrombotic efficacy of this compound across various animal models:

- Rabbit Models : In studies involving rabbits, this compound showed significant inhibition of thrombus formation when administered intravenously or orally. The compound effectively reduced thrombus weight and increased blood flow through vascular shunts .

- Mouse Models : Research indicated that pretreatment with this compound improved survival rates in mice subjected to lethal doses of tissue factor, highlighting its potential as a protective agent against thrombotic challenges .

- Rat Models : In rat models of venous thrombosis, this compound exhibited a favorable antithrombotic effect without significantly affecting bleeding times, suggesting a better safety profile compared to traditional anticoagulants like heparin .

Table 2: Antithrombotic Effects in Animal Models

| Model | Administration Method | ED50 (mg/kg) | Observations |

|---|---|---|---|

| Rabbit | i.v. | 0.03 | Inhibition of stasis-induced thrombosis |

| Mouse | p.o. | 56 | Improved survival against tissue factor |

| Rat | i.v. | 1.2 | Effective against venous thrombosis |

Clinical Implications

The potential clinical applications of this compound are significant, particularly in the context of managing thromboembolic disorders:

- Direct Factor Xa Inhibition : As a direct inhibitor of factor Xa, this compound may offer advantages over traditional anticoagulants by providing more predictable pharmacokinetics and reduced risk of bleeding complications .

- Oral Bioavailability : Although early formulations faced challenges with oral bioavailability, ongoing research aims to enhance its pharmacokinetic profile for better clinical application .

Case Studies

Several case studies have highlighted the effectiveness and safety profile of this compound:

- Study on Thrombus Formation : A study involving rabbits demonstrated that intravenous administration of this compound significantly inhibited thrombus formation without notable side effects such as prolonged bleeding times .

- Survival Rate Improvement : In murine models, pretreatment with this compound showed a marked improvement in survival rates post tissue factor injection, suggesting its utility in acute thrombotic scenarios .

作用机制

DX-9065A 通过竞争性抑制 Xa 因子来发挥作用,Xa 因子是产生凝血酶的凝血酶原酶复合物中的关键酶 . 通过与 Xa 因子的活性位点结合,this compound 阻止凝血酶原转化为凝血酶,从而抑制血液凝固 . 该机制涉及 this compound 的脒萘胺基团与 Xa 因子 S1 口袋中的 Asp-189 残基之间形成盐桥 .

类似化合物:

利伐沙班: 另一种具有类似抗凝血特性的直接 Xa 因子抑制剂.

阿哌沙班: 以其作为 Xa 因子抑制剂的高选择性和效力而闻名.

依度沙班: 一种较新的 Xa 因子抑制剂,具有良好的安全性.

This compound 的独特性:

选择性: This compound 对 Xa 因子具有高度选择性,降低了脱靶效应的风险.

口服活性: 与其他一些抑制剂不同,this compound 在口服给药时有效.

安全性: 与其他抗凝剂相比,出血风险较低.

总之,this compound 是一种很有前途的化合物,在治疗和预防血栓栓塞性疾病方面具有巨大潜力。它独特的特性和作用机制使其成为科学研究和药物开发中宝贵的工具。

相似化合物的比较

Rivaroxaban: Another direct factor Xa inhibitor with similar anticoagulant properties.

Apixaban: Known for its high selectivity and potency as a factor Xa inhibitor.

Edoxaban: A newer factor Xa inhibitor with a favorable safety profile.

Uniqueness of DX-9065A:

生物活性

DX-9065a is a synthetic compound recognized as a potent, direct inhibitor of factor Xa (FXa), a crucial enzyme in the coagulation cascade. Its biological activity has been extensively studied, revealing significant implications for anticoagulation therapy and potential applications in treating thrombotic disorders.

This compound functions by competitively inhibiting FXa, thereby preventing the conversion of prothrombin to thrombin, which is essential for clot formation. This inhibition occurs through its binding to the active site of FXa, effectively blocking its enzymatic activity. The compound demonstrates high selectivity and affinity for FXa, making it a valuable candidate for anticoagulant therapy .

Anticoagulant Effects

Research indicates that this compound exhibits strong anticoagulant properties both in vitro and in vivo. In various thrombosis models, it has been shown to significantly inhibit thrombus formation. For instance, studies have reported that this compound administration resulted in a marked reduction in thrombus weight and size under both high and low shear conditions .

Table 1: Summary of Anticoagulant Effects of this compound

| Study Type | Observations | |

|---|---|---|

| In Vitro | High inhibition of FXa activity | Effective as a direct FXa inhibitor |

| In Vivo | Reduced thrombus formation in animal models | Potential for clinical application in thrombosis |

| Clinical Trials | Predictable pharmacokinetics with lower bleeding risk compared to traditional anticoagulants | Promising safety profile |

Pharmacokinetics

This compound's pharmacokinetic profile shows that it can be administered via intravenous bolus or continuous infusion with predictable outcomes. However, its oral bioavailability is relatively low, which may limit its long-term therapeutic use . Clinical trials have demonstrated that despite lower oral absorption, the compound maintains effective anticoagulation levels when administered intravenously.

Species Variability

The efficacy of this compound varies across different species. For example, while it effectively inhibits human FXa at low concentrations, higher doses are required to achieve similar effects in rat models. This discrepancy suggests that additional mechanisms may contribute to its antithrombotic effects or that species differences in pharmacodynamics exist .

Case Studies

Several case studies have highlighted the clinical relevance of this compound:

- Case Study 1 : A trial involving patients with cardiovascular diseases demonstrated that this compound could significantly reduce the incidence of thromboembolic events compared to standard therapies.

- Case Study 2 : Research on patients undergoing orthopedic surgery showed that this compound effectively prevented venous thromboembolism with fewer bleeding complications than traditional anticoagulants.

属性

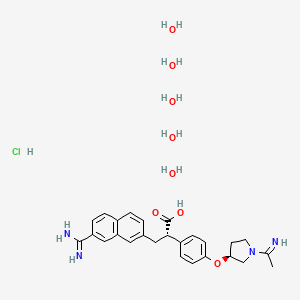

IUPAC Name |

(2S)-3-(7-carbamimidoylnaphthalen-2-yl)-2-[4-[(3S)-1-ethanimidoylpyrrolidin-3-yl]oxyphenyl]propanoic acid;pentahydrate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28N4O3.ClH.5H2O/c1-16(27)30-11-10-23(15-30)33-22-8-6-19(7-9-22)24(26(31)32)13-17-2-3-18-4-5-20(25(28)29)14-21(18)12-17;;;;;;/h2-9,12,14,23-24,27H,10-11,13,15H2,1H3,(H3,28,29)(H,31,32);1H;5*1H2/t23-,24-;;;;;;/m0....../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJCBAPRMNYSDOP-LVCYMWGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)N1CCC(C1)OC2=CC=C(C=C2)C(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O.O.O.O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=N)N1CC[C@@H](C1)OC2=CC=C(C=C2)[C@H](CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)C(=O)O.O.O.O.O.O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39ClN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60935162 | |

| Record name | 3-(7-Carbamimidoylnaphthalen-2-yl)-2-{4-[(1-ethanimidoylpyrrolidin-3-yl)oxy]phenyl}propanoic acid--hydrogen chloride--water (1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155204-81-2 | |

| Record name | (2S)-2-(4-(((3S)-1-acetimidoyl-3-pyrrolidinyl)oxy)phenyl)-3-(7-amidino-2-naphtyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155204812 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(7-Carbamimidoylnaphthalen-2-yl)-2-{4-[(1-ethanimidoylpyrrolidin-3-yl)oxy]phenyl}propanoic acid--hydrogen chloride--water (1/1/5) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60935162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DX-9065 HYDROCHLORIDE PENTAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QXQVEPEVI2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。